![molecular formula C19H18F2N4O3 B13369102 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369102.png)
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, difluoromethoxy, and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy and methoxyphenyl groups. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This reaction is often carried out under mild conditions, using copper(I) catalysts and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .
科学研究应用
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares a similar triazole ring structure but differs in the substitution pattern.
α,α-Difluoro-p-anisaldehyde: This compound contains a difluoromethoxy group but lacks the triazole ring.
Uniqueness
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of difluoromethoxy and methoxyphenyl groups with a triazole ring.
属性
分子式 |
C19H18F2N4O3 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H18F2N4O3/c1-12-17(18(26)24(2)13-4-8-15(27-3)9-5-13)22-23-25(12)14-6-10-16(11-7-14)28-19(20)21/h4-11,19H,1-3H3 |
InChI 键 |
CHWQKBFMGDJTAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)N(C)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3,4-Dimethoxybenzyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369024.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369028.png)
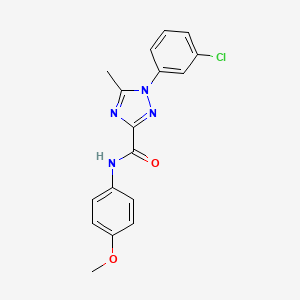
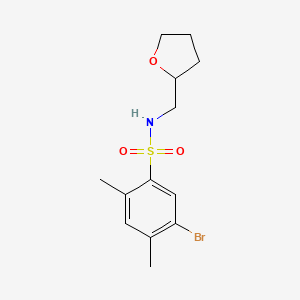
![6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369060.png)
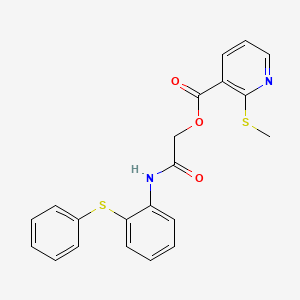
![3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369068.png)
![3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13369069.png)
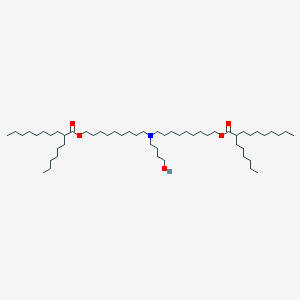
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369079.png)
![4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13369090.png)
![1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369095.png)
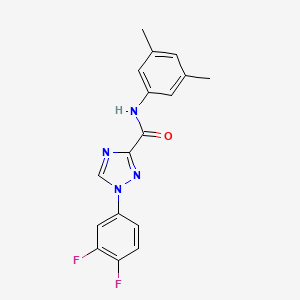
![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene](/img/structure/B13369109.png)
